Product packaging for Cepafungin I(Cat. No.:CAS No. 130743-08-7)

Cepafungin I

Cat. No.: B159391
CAS No.: 130743-08-7
M. Wt: 534.7 g/mol
InChI Key: SVHNVAFCZJDSIW-VBFMYEFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cepafungin I is a natural product that functions as a highly potent and selective covalent inhibitor of the 20S proteasome core particle . Its mechanism of action involves targeting the catalytically active N-terminal threonines of the proteasome's β2 (trypsin-like) and β5 (chymotrypsin-like) subunits, leading to irreversible inhibition . This dual-subunit inhibition is a promising strategy to overcome chemoresistance in cancers like multiple myeloma . Recent chemoenzymatic total syntheses have enabled detailed study of this compound, confirming its exceptional selectivity and potency without significant off-target effects in cells . Structural studies, including co-crystallization with the proteasome (e.g., PDB ID 4FZC), provide a clear rationale for its binding affinity and mode of action . Research indicates that the hydroxyl group in the macrocycle and the specific structure of the lipid tail are critical for modulating its potency . As such, this compound serves as a valuable analytical standard, a powerful tool compound for proteasome biology, and a promising lead scaffold for the structure-activity relationship (SAR) optimization of novel anti-cancer agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46N4O6 B159391 Cepafungin I CAS No. 130743-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130743-08-7

Molecular Formula

C28H46N4O6

Molecular Weight

534.7 g/mol

IUPAC Name

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide

InChI

InChI=1S/C28H46N4O6/c1-19(2)12-10-8-6-5-7-9-11-13-25(36)32-26(21(4)33)28(38)31-23-18-22(34)16-17-29-24(35)15-14-20(3)30-27(23)37/h7,9,11,13-15,19-23,26,33-34H,5-6,8,10,12,16-18H2,1-4H3,(H,29,35)(H,30,37)(H,31,38)(H,32,36)/b9-7+,13-11+,15-14-/t20-,21+,22-,23-,26-/m0/s1

InChI Key

SVHNVAFCZJDSIW-VBFMYEFXSA-N

SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCCCC(C)C)O

Isomeric SMILES

C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)/C=C/C=C/CCCCCC(C)C)O

Canonical SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCCCC(C)C)O

Synonyms

Cepafungin I

Origin of Product

United States

Biosynthetic Pathways and Genetic Foundations of Cepafungin I Biogenesis

Identification and Characterization of the Cepafungin I Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound, a member of the glidobactin-like natural products (GLNPs), is orchestrated by a specific biosynthetic gene cluster (BGC). This cluster, designated plu1881-1877, has been identified in the entomopathogenic bacterium Photorhabdus laumondii. nih.govnih.gov Under standard laboratory conditions, this gene cluster is typically silent, meaning it is not actively transcribed to produce this compound. nih.govnih.gov

Genomic Localization and Organization of the plu1881-1877 BGC

The plu1881-1877 BGC in P. laumondii is a compact genetic locus containing the essential enzymatic machinery for this compound assembly. Its organization has been elucidated through genomic sequencing and bioinformatic analysis, revealing significant homology to the glidobactin (glb) BGC found in Burkholderia species. nih.gov

The core of the plu1881-1877 cluster consists of five genes. These genes and their functions, inferred from homology to the glb cluster, are detailed in the table below. nih.gov

Gene in P. laumondiiHomologous Gene in BurkholderiaPutative Function
plu1881glbBLysine (B10760008) 4-hydroxylase
plu1880glbCHybrid Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS)
plu1879glbDTransporter
plu1878glbFNonribosomal Peptide Synthetase (NRPS)
plu1877glbGUnknown

Notably, the plu1881-1877 BGC in P. laumondii is more streamlined than the glb cluster, as it lacks homologs to the glbA (a regulator), glbE (an MbtH-like protein), and glbH (unknown function) genes found in the Burkholderia BGC. nih.gov

Regulatory Elements Governing BGC Expression in Producer Organisms

The expression of the this compound BGC is tightly regulated. The homologous glidobactin gene cluster contains a gene, glbA, which is annotated as a regulator. nih.gov However, a homolog of glbA is absent in the plu1881-1877 cluster of P. laumondii, suggesting that the regulation of this compound biosynthesis may be controlled by transcription factors located elsewhere in the genome. nih.gov The silencing of this BGC under typical laboratory cultivation further indicates a complex regulatory network that likely responds to specific environmental or developmental cues. The precise regulatory elements and signals governing the expression of the this compound BGC in its native producer remain an area of active investigation.

Enzymatic Assembly of the this compound Scaffold

The construction of the this compound molecule is a multi-step enzymatic process involving the synthesis of a key non-proteinogenic amino acid and the subsequent assembly of the macrocyclic core by large, multi-domain enzymes.

Biocatalytic Synthesis of the (2S,4S)-4-hydroxylysine Moiety

A critical building block of the this compound macrocycle is the unusual amino acid (2S,4S)-4-hydroxylysine. proquest.com The stereospecific hydroxylation of L-lysine is catalyzed by the enzyme GlbB, encoded by the plu1881 gene. nih.govproquest.com GlbB is a lysine 4-hydroxylase, a non-heme iron and α-ketoglutarate-dependent dioxygenase. proquest.com This enzyme facilitates the direct and highly regioselective and stereoselective C-H oxidation at the C4 position of free L-lysine, a crucial step that precedes the incorporation of this modified amino acid into the growing peptide-polyketide chain. nih.gov The precise control exerted by GlbB ensures the correct stereochemistry of the hydroxyl group, which is vital for the biological activity of this compound.

Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Modules in Macrocycle Formation

The backbone of this compound is assembled by a combination of Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) modules. nih.govnih.gov The gene plu1880, a homolog of glbC, encodes a hybrid enzyme containing two NRPS modules and one PKS module. nih.gov This hybrid enzyme is responsible for the core assembly of the tripeptide portion of the macrocycle. nih.gov

The assembly process is further facilitated by the product of the plu1878 gene (a homolog of glbF), which encodes an NRPS module. nih.govnih.gov This NRPS module is responsible for the N-acylation of a threonine residue with a fatty acyl-CoA donor. nih.gov The coordinated action of these NRPS and PKS modules, along with the subsequent cyclization, results in the formation of the characteristic 12-membered macrolactam core of this compound. nih.govproquest.com

Approaches for Enhanced Production and Diversification of this compound Metabolites

Given the potent biological activity and therapeutic potential of this compound, significant efforts have been directed towards improving its production and generating structural analogs with potentially enhanced properties.

One successful strategy for enhanced production is the heterologous expression of the plu1881-1877 BGC in a more tractable host organism, such as Escherichia coli. nih.govnih.gov This approach bypasses the transcriptional silence of the BGC in its native host and allows for optimization of fermentation conditions to maximize yield.

Chemoenzymatic synthesis has emerged as a powerful tool for both the production and diversification of this compound. proquest.comacs.org This strategy combines the advantages of enzymatic catalysis for specific, stereoselective transformations with the flexibility of synthetic chemistry. For instance, the enzymatic synthesis of the (2S,4S)-4-hydroxylysine core using GlbB can be coupled with chemical steps to modify other parts of the molecule, such as the lipid tail. nih.govproquest.com This modular approach has enabled the creation of a diverse library of this compound analogs for structure-activity relationship (SAR) studies. nih.gov

Optimization of Microbial Cultivation for Natural Product Yield

The production of complex secondary metabolites like this compound by its native microbial producers is often suboptimal under standard laboratory conditions. Consequently, a critical aspect of harnessing these natural products involves the systematic optimization of cultivation parameters to enhance yield. This process is multifactorial, encompassing both the nutritional composition of the growth medium and the physical environment of the fermentation process. While specific optimization data for this compound is not extensively detailed in the public domain, general principles of fermentation optimization for antibiotic-producing bacteria, such as those from the Burkholderia or Pseudomonas genera, provide a clear framework.

The core strategy involves identifying and refining the key factors that influence microbial growth and secondary metabolism. These factors typically include the type and concentration of carbon and nitrogen sources, the presence of essential minerals and trace elements, and the maintenance of optimal physical conditions like pH, temperature, and aeration. Statistical and mathematical techniques, ranging from the classical "one-factor-at-a-time" (OFAT) method to more advanced Design of Experiments (DoE) approaches like Response Surface Methodology (RSM), are employed to efficiently navigate the complex interplay of these variables and maximize metabolite production frontiersin.org.

Key nutritional components subject to optimization include:

Carbon Sources: Glucose, starches, and glycerol are common carbon sources that provide the basic building blocks for the polyketide and peptide portions of this compound. The concentration must be carefully balanced to support growth without causing catabolite repression of the secondary metabolite biosynthetic genes.

Nitrogen Sources: Yeast extract, peptone, and ammonium salts are crucial for synthesizing the amino acid precursors of the macrolactam ring. The carbon-to-nitrogen ratio is a critical parameter influencing the switch from primary to secondary metabolism.

Minerals and Precursors: Phosphate is essential for nucleic acids and phospholipids frontiersin.org. Specific precursors, such as L-lysine and L-threonine, could potentially be supplemented to the medium to directly feed into the this compound biosynthetic pathway and boost yields.

Physical parameters are equally vital for creating an environment conducive to production:

pH: The acidity or alkalinity of the medium affects nutrient uptake and enzyme activity. Maintaining a stable pH within the optimal range for the producing organism is crucial.

Temperature: Temperature influences microbial growth rates and the stability of enzymes involved in the biosynthetic pathway.

Aeration and Agitation: Adequate oxygen supply is often critical for the biosynthesis of complex natural products. Agitation speed ensures homogenous mixing of nutrients and oxygen throughout the culture.

The table below illustrates typical parameters that would be systematically varied in an optimization study for a bacterial strain producing a secondary metabolite like this compound.

Parameter CategorySpecific ParameterTypical Range ExploredRationale for Optimization
Nutritional Carbon Source (e.g., Glucose)10 - 50 g/LPrimary energy and carbon backbone source; concentration affects growth and potential catabolite repression.
Nitrogen Source (e.g., Yeast Extract)5 - 20 g/LProvides amino acids, vitamins, and nitrogen for peptide synthesis; C:N ratio is critical.
Phosphate (e.g., KH₂PO₄)0.5 - 5 g/LEssential for primary metabolism (ATP, nucleic acids); can be inhibitory to secondary metabolism at high concentrations.
Precursor (e.g., L-Lysine)0.1 - 2 g/LDirect feeding into the biosynthetic pathway may bypass rate-limiting steps and increase final product titer.
Physical pH6.0 - 8.0Affects enzyme activity, nutrient solubility, and cell membrane integrity.
Temperature25 - 37 °CInfluences growth rate and the stability and activity of biosynthetic enzymes.
Agitation Speed150 - 250 rpmEnsures proper mixing of nutrients and oxygen transfer from gas to liquid phase.

Heterologous Expression Systems for BGC Activation and Production

The biosynthetic gene cluster (BGC) responsible for a natural product may be silent or expressed at very low levels in its native producer under laboratory conditions princeton.edunih.govfrontiersin.org. Furthermore, the native organism may be difficult to cultivate or genetically manipulate. Heterologous expression—the process of cloning a BGC from its native source and expressing it in a well-characterized host organism—offers a powerful solution to these challenges nih.govactinobase.org. This strategy can unlock the production of novel compounds from silent BGCs, improve yields, and facilitate pathway engineering to create new analogues st-andrews.ac.uk.

The syrbactin family of natural products, which includes this compound and glidobactin, is synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line nih.govacs.org. The glidobactin (glb) BGC serves as a model for this compound biosynthesis. Seminal studies have indicated that the BGCs for syrbactins are similar across various bacterial genomes nih.gov. For instance, a syrbactin synthetase from Photorhabdus luminescens containing homologues of glbB–G was shown to be capable of producing glidobactin A nih.gov.

The successful heterologous expression of a large BGC like that for this compound involves several key steps and presents significant challenges:

Identification and Cloning of the BGC: The entire set of genes responsible for the synthesis of the final molecule must be identified and cloned into a suitable expression vector. The large size and high GC content of many BGCs can make this process difficult st-andrews.ac.uk.

Selection of a Heterologous Host: The chosen host must provide the necessary precursors (e.g., amino acids, acyl-CoAs) and have the cellular machinery to correctly express the foreign genes. Common hosts include bacteria like Streptomyces coelicolor and Escherichia coli, or fungi such as Aspergillus nidulans actinobase.org. Engineered "superhosts" with deletions of competing native BGCs are often used to improve the allocation of resources to the heterologously expressed pathway actinobase.org.

Optimization of Expression: Codon usage, promoter strength, and cultivation conditions of the heterologous host must be optimized to achieve functional expression of the pathway and production of the desired compound.

While the complete heterologous expression of the this compound BGC has not been extensively reported, components of the related glidobactin pathway have been successfully expressed and characterized. A notable example is the enzyme GlbB, an Fe/α-ketoglutarate-dependent L-lysine 4-hydroxylase from the glidobactin BGC. This enzyme was expressed in E. coli and utilized in chemoenzymatic strategies to produce (2S,4S)-4-hydroxylysine, a key, stereochemically complex building block of this compound, on a gram scale thieme-connect.com. This demonstrates the feasibility of expressing parts of the pathway, which is a crucial first step towards full heterologous production.

The table below summarizes common heterologous hosts and their relevant characteristics for expressing complex natural product BGCs.

Heterologous HostKey AdvantagesKey DisadvantagesRelevance to this compound BGC
Escherichia coli Rapid growth, well-established genetic tools, simple cultivation.Often lacks necessary precursors and post-translational modification enzymes for complex pathways.Suitable for expressing single enzymes (e.g., GlbB) but challenging for the entire large NRPS/PKS cluster.
Streptomyces coelicolor Prolific producer of secondary metabolites, provides a rich pool of precursors, efficient at expressing large BGCs.Slower growth, more complex genetics and cultivation compared to E. coli.A promising candidate host due to its proven ability to express other complex bacterial NRPS/PKS pathways.
Aspergillus nidulans Eukaryotic host, capable of performing different post-translational modifications.Fungal genetics and transformation can be more challenging; codon usage may differ significantly from the bacterial source.Less common for bacterial BGCs but a potential option if specific eukaryotic modifications were required.
Pseudomonas putida Genetically tractable, metabolically versatile, and phylogenetically closer to the native producers.May have endogenous regulatory systems that could interfere with the heterologous BGC.A strong candidate due to its metabolic similarity to the presumed native producers of syrbactins.

Synthetic Strategies for Cepafungin I and Its Analogues

Total Synthesis of Cepafungin I

The development of a concise and efficient total synthesis for this compound has been a significant challenge, primarily due to the compound's complex architecture. This includes a strained 12-membered macrolactam and a stereochemically rich (2S,4S)-4-hydroxy-L-lysine residue embedded within the macrocycle proquest.com.

Strategic Considerations and Methodological Advancements

Key strategic challenges in the synthesis of this compound and related syrbactins are the precise construction of the (2S,4S)-4-hydroxylysine residue and the efficient formation of the 12-membered macrolactam ring nih.govacs.org. Early synthetic efforts for related compounds, such as the 21-step total synthesis of glidobactin A, highlighted these difficulties, with 12 steps dedicated solely to preparing the protected hydroxylysine building block nih.govacs.org.

Synthetic Milestone Key Data
Longest Linear Sequence 9 steps
Overall Yield ~7.9%
Key Challenge 1 Construction of (2S,4S)-4-hydroxylysine
Key Challenge 2 Formation of 12-membered macrolactam
Optimal Macrolactamization Reagent DMTMM

Chemoenzymatic Approaches for Key Stereocenter Construction

A cornerstone of the successful synthesis of this compound is the application of a chemoenzymatic strategy to construct the pivotal (2S,4S)-4-hydroxylysine stereocenter chemrxiv.orgnih.gov. This approach leverages the high regio- and stereoselectivity of enzymes to perform transformations that are challenging to achieve through traditional chemical methods proquest.com.

The key breakthrough was the use of the enzyme GlbB, an iron and α-ketoglutarate-dependent dioxygenase from the glidobactin biosynthetic pathway proquest.com. GlbB catalyzes the direct and highly selective C-H hydroxylation at the C4 position of L-lysine, efficiently producing the required (2S,4S)-4-hydroxylysine building block proquest.com. This enzymatic step circumvents the lengthy and complex chemical sequences previously required for this intermediate nih.govchemrxiv.orgnih.gov. An earlier exploration utilized a different enzyme, FoPip4H, for the site-selective hydroxylation of L-pipecolic acid, but this route was ultimately abandoned due to failures in the subsequent macrocyclization step nih.govacs.org. The successful integration of the GlbB-catalyzed oxidation proved to be a privileged method for a concise and scalable synthesis of this compound nih.govacs.org.

De Novo Synthesis of this compound Analogues for Comprehensive Structure-Activity Relationship (SAR) Studies

To understand the structural features crucial for its potent biological activity, a series of this compound analogues were synthesized de novo nih.govnih.gov. These studies are essential for identifying opportunities to develop new anticancer agents with improved properties nih.govacs.org. Guided by the proteasome-bound crystal structure, a library of 13 analogues was prepared, leading to the discovery of five unnatural analogues with potency greater than the parent natural product nih.govnih.govresearchgate.net. One lead analogue demonstrated a seven-fold increase in inhibitory activity against the proteasome β5 subunit nih.govnih.govresearchgate.net.

Modular Synthesis for Macrocycle and Tail Fragment Modifications

The chemoenzymatic synthesis route was intentionally designed with a high degree of modularity, which proved invaluable for comprehensive Structure-Activity Relationship (SAR) studies nih.govnih.gov. This modularity allows for the systematic modification of distinct fragments of the molecule, including the macrocycle, the β-hydroxy amino acid in the tail, and the fatty acid chain nih.govacs.org.

This "plug-and-play" approach facilitated the rapid construction of a diverse set of analogues. For example, modifications to the macrocycle included replacing the L-alanine residue with L-valine, yielding "valinyl cepafungin," which showed slightly greater cytotoxicity than the natural product nih.govacs.org. The fatty acid tail was also a key target for modification, with the synthesis of "phenyl cepafungin" resulting in a significant enhancement of proteasome inhibition nih.gov. The SAR studies revealed that the diene moiety and the terminal branching of the fatty acid tail are critical for potent inhibition, as is the secondary alcohol within the macrocycle nih.govnih.govresearchgate.net.

Analogue Modification Site Key Finding
Phenyl cepafungin (50) Fatty Acid Tail7-fold greater β5 inhibitory activity nih.gov
Valinyl cepafungin (43) Macrocycle (L-Ala to L-Val)Slightly greater cytotoxicity than this compound nih.govacs.org
Desoxycepafungin (38) Macrocycle (OH removal)Assessed the role of macrocycle hydroxylation researchgate.net
Hybrid analogue (S39) Macrocycle and TailCombined modifications did not surpass phenyl cepafungin nih.govacs.org

Incorporation of Chemical Probes for Chemoproteomic Investigations

To elucidate the cellular targets and mechanism of action of this compound, a key component of the synthetic strategy was the incorporation of chemical probes for chemoproteomic studies nih.govnih.gov. An alkyne-tagged analogue was designed and synthesized, serving as a "clickable" probe for target identification within human multiple myeloma cells nih.govacs.org.

The alkyne tag was strategically placed at the distal end of the fatty acid chain, far from the reactive α,β-unsaturated amide in the macrocycle, to minimize interference with its biological activity nih.govacs.org. Using this probe in combination with techniques such as in-gel competitive profiling and in situ competitive liquid chromatography-mass spectrometry (LC-MS/MS), researchers confirmed that this compound is an exceptionally selective and potent covalent inhibitor of the β2 and β5 subunits of the 20S proteasome nih.govnih.govchemrxiv.org. These chemoproteomic investigations were crucial for validating the proteasome as the primary cellular target of this compound and comparing its downstream effects to clinically approved drugs like Bortezomib (B1684674) nih.govnih.gov.

Molecular Mechanisms of Action of Cepafungin I

Eukaryotic Proteasome Inhibition

The primary molecular target of Cepafungin I is the 20S proteasome core particle (CP), a critical component of the ubiquitin-proteasome system responsible for the degradation of the majority of intracellular proteins. mdpi.commdpi.com

This compound demonstrates exceptional selectivity for the 20S proteasome within the cellular environment. nih.govacs.org Chemoproteomic studies in human multiple myeloma (MM) cells have revealed that this compound selectively engages with a limited number of proteins, with the most prominent targets being subunits of the 20S proteasome. nih.govacs.org This irreversible covalent inhibition is a hallmark of the syrbactin class of natural products, which are recognized for their potent anti-cancer properties. nih.govacs.org The covalent interaction ensures a prolonged and effective blockade of proteasome activity. chemrxiv.orgnih.gov

The 20S proteasome possesses three distinct catalytic activities associated with its β-subunits: the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities. mdpi.comnih.gov this compound exhibits a differential pattern of inhibition towards these subunits. It is a particularly potent inhibitor of the β5 and β2 subunits. nih.govacs.org In contrast, its engagement with the β1 subunit is significantly weaker, with very little inhibition observed even at high concentrations. nih.govacs.org This co-inhibition of both the β5 and β2 subunits is a notable feature of this compound's activity and is thought to contribute to its potent cytotoxicity against cancer cells. nih.govchemrxiv.org Studies have shown that potent inhibition of both β5 and β2 subunits can prevent the recovery of proteasome activity. nih.govacs.org

Inhibitory Activity of this compound and its Analogs against Proteasome Subunits

CompoundTarget SubunitIC50 (nM)
This compoundβ54
Phenyl cepafungin (analogue)β50.57
This compoundβ2Similar to Phenyl cepafungin
Phenyl cepafungin (analogue)β2Similar to this compound

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The irreversible covalent inhibition of the proteasome by this compound is mediated by its α,β-unsaturated amide moiety, which is a common feature of the syrbactin family. nih.govacs.org This functional group acts as a Michael acceptor, reacting with the catalytically active N-terminal threonine residues of the proteasome's β-subunits. nih.govacs.org The hydroxyl group of the threonine residue performs a nucleophilic attack on the β-carbon of the unsaturated amide, leading to the formation of a stable covalent bond. nih.gov This adduction effectively and irreversibly blocks the active site of the catalytic subunit, thereby inhibiting its proteolytic function. nih.govacs.org The crystal structure of this compound bound to the yeast 20S proteasome confirms this covalent linkage to the catalytic threonine of the β5 subunit. nih.govacs.org

Cellular and Subcellular Responses to Proteasome Inhibition by this compound

The inhibition of the proteasome by this compound triggers a cascade of cellular responses, primarily stemming from the disruption of protein degradation pathways.

A direct consequence of proteasome inhibition is the accumulation of polyubiquitinated proteins within the cell. nih.gov The ubiquitin-proteasome system targets proteins for degradation by attaching a chain of ubiquitin molecules. When the proteasome is inhibited by this compound, these tagged proteins are no longer degraded and consequently build up in the cell. plos.org This accumulation of misfolded and regulatory proteins contributes to cellular stress and can ultimately trigger apoptosis (programmed cell death). nih.gov

Global proteomics studies comparing the effects of this compound with the clinically approved proteasome inhibitor bortezomib (B1684674) have revealed a significant overlap in their impact on cellular protein expression. nih.govscripps.edu Treatment of human multiple myeloma cells with either this compound or bortezomib leads to similar changes in the abundance of a large number of proteins. nih.gov This suggests that despite potential differences in their specific subunit inhibition profiles and binding kinetics, both compounds share a common mode of action by targeting the proteasome and disrupting protein homeostasis. nih.govscripps.edu The observed overlap in upregulated proteins further confirms that this compound's cellular effects are primarily mediated through proteasome inhibition. nih.gov

Antifungal Activity Mechanisms of this compound and Analogues

This compound, a member of the syrbactin family of natural products, was initially identified based on its moderate antifungal properties, alongside potent antitumor activity. chemrxiv.orgscripps.edu Subsequent research into its molecular mechanism has primarily focused on its remarkable efficacy as a proteasome inhibitor in eukaryotic cells, which is understood to be the basis for both its anticancer and antifungal effects. chemrxiv.orgacs.org

Proposed Interactions with Fungal Cellular Processes

The principal proposed mechanism for this compound's antifungal activity is the inhibition of the 20S proteasome, a critical multi-protein complex responsible for protein degradation in all eukaryotic cells, including fungi. chemrxiv.orgscripps.edu This mechanism is distinct from that of many conventional antifungal agents that target the fungal cell wall or membrane integrity.

Research has demonstrated that this compound and related syrbactins are potent inhibitors of the yeast 20S proteasome. acs.orgnih.gov The compound acts as a covalent inhibitor, forming a bond with the catalytically active N-terminal threonine residues of specific proteasome subunits. chemrxiv.org This interaction effectively blocks the proteasome's function, leading to an accumulation of damaged or misfolded proteins within the fungal cell, ultimately disrupting cellular homeostasis and triggering cell death. scripps.edu

Specifically, this compound exhibits exceptional selectivity and potency toward the β2 and β5 subunits of the proteasome. chemrxiv.orgnih.gov The interaction is facilitated by the compound's unique structure, featuring a 12-membered macrolactam core and an unsaturated fatty acid tail. chemrxiv.org Structure-activity relationship studies have indicated that modifications to this lipid tail can significantly influence the compound's inhibitory potency, suggesting that hydrophobic interactions play a key role in positioning the molecule for optimal binding within the proteasome complex. acs.orgnih.gov While the primary target is the proteasome, this disruption of protein degradation can indirectly affect numerous cellular processes, including those related to cell wall maintenance and membrane function, though direct interaction with these structures has not been reported.

Comparative Analysis of Antifungal Potency against Diverse Fungal Pathogens

While initial biological evaluations noted the antifungal capabilities of the cepafungin family, comprehensive and comparative data detailing the potency of this compound against a diverse array of fungal pathogens is not extensively available in the scientific literature. chemrxiv.org The majority of research has prioritized elucidating its potent low-nanomolar activity against human cancer cell lines. acs.org

Table 1: Comparison of Proteasome β5-Subunit Inhibition by this compound and an Analogue
CompoundKey Structural Difference from this compoundRelative β5-Subunit Inhibitory Potency
This compoundN/A (Reference Compound)High
Glidobactin ALacks terminal methyl branching on the fatty acid tail~5-fold lower than this compound acs.orgnih.gov

The potent activity of this compound against the yeast proteasome suggests it would be effective against pathogenic fungi. acs.orgnih.gov However, detailed studies providing specific Minimum Inhibitory Concentration (MIC) values against a broad panel of clinically relevant fungi, such as various species of Candida, Aspergillus, or Cryptococcus, are required to fully characterize its antifungal spectrum and potency.

Structure Activity Relationship Sar Studies and Rational Design

Determinants of Proteasome Inhibitory Potency and Selectivity

The remarkable efficacy of Cepafungin I as a proteasome inhibitor is not coincidental but rather the result of a finely tuned molecular architecture. Specific elements within its macrocyclic core and lipid tail have been identified as key determinants of its inhibitory power and selectivity against the different catalytic subunits of the proteasome.

Importance of the Macrocyclic L-lysine Oxidation Regio- and Stereochemistry

The precise regio- and stereochemistry of the hydroxyl group on the L-lysine residue within the 12-membered macrolactam core of this compound is paramount for its potent proteasome inhibition. nih.gov SAR studies have demonstrated that the natural (S)-4-hydroxylation configuration is optimal for bioactivity. nih.gov

Alterations to this specific oxidation pattern lead to a dramatic loss of inhibitory function. For instance, synthetic analogues such as epi-4-OH cepafungin and 3-OH cepafungin are rendered nearly inactive. nih.gov Similarly, the complete removal of this hydroxyl group, as seen in the desoxycepafungin analogue, results in an approximately 11-fold decrease in inhibitory activity against the β5 subunit. researchgate.net This underscores the critical role of the specific (S)-4-hydroxylysine moiety in maintaining a conformation that is conducive to potent binding and inhibition of the proteasome, even though there are no obvious direct binding interactions observed in the crystal structure of the yeast 20S proteasome complexed with this compound. nih.gov The prevailing hypothesis is that alternative oxidation patterns may introduce unfavorable electrostatic interactions or induce a suboptimal macrocyclic conformation for binding. nih.gov

Table 1: Impact of Macrocyclic L-lysine Oxidation on Proteasome β5 Subunit Inhibition
CompoundModificationRelative β5 Inhibition
This compoundNatural (S)-4-hydroxylationHigh
DesoxycepafunginRemoval of hydroxyl group~11-fold decrease
epi-4-OH cepafunginAltered stereochemistry of hydroxyl groupNearly inactive
3-OH cepafunginAltered regio-chemistry of hydroxyl groupNearly inactive

Influence of the Lipid Tail Structure (Length, Branching, Unsaturation)

The lipid tail of this compound plays a crucial role in modulating its interaction with the proteasome, primarily through hydrophobic interactions distal to the active site. nih.govacs.org The length, branching, and degree of unsaturation of this fatty acid tail are all critical factors influencing inhibitory potency. nih.govresearchgate.net

Studies have shown that longer, more lipophilic tails, such as those found in cepafungins and glidobactins, contribute to greater proteasome inhibition compared to the shorter tails of natural syringolins. nih.govacs.org Even subtle changes in the tail's structure can have a significant impact. For example, the single methyl branching at the terminus of this compound's fatty acid tail results in an approximately five-fold improvement in β5-subunit inhibition when compared to Glidobactin A, which lacks this feature. nih.govacs.org

The unsaturation within the lipid tail is also essential for potent inhibition. researchgate.net An analogue with a fully saturated fatty acid tail exhibited a 14-fold reduction in β5 inhibition, suggesting that the rigidity conferred by the diene moiety is important for effective engagement with the proteasome. researchgate.net This highlights that the diene functionality and the terminal methyl branching are key features for the bioactivity of this compound. acs.org

Role of Specific Functional Groups within the Scaffold

Beyond the critical hydroxylation of the lysine (B10760008) residue and the structure of the lipid tail, other functional groups within the this compound scaffold are vital for its mechanism of action and binding affinity.

The α,β-unsaturated amide within the macrocycle is a key reactive group, acting as a Michael acceptor that covalently binds to the catalytically active N-terminal threonine residues of the proteasome's β subunits. nih.gov This irreversible binding is fundamental to its inhibitory effect.

The threonine residue adjacent to the macrocycle also contributes to the molecule's potency. The hydroxyl group of this threonine is involved in hydrogen bonding with Asp126 at the S3 subsite of the proteasome. nih.gov This interaction helps to stabilize the binding of this compound. Replacing this threonine with a non-hydroxylated counterpart, as in the desoxy-Thr analogue, is less favorable. nih.gov

Rational Design and Synthesis of Advanced this compound Analogues

The detailed understanding of this compound's SAR has provided a solid foundation for the rational design and synthesis of novel analogues with improved properties. Researchers are leveraging this knowledge to develop next-generation proteasome inhibitors with enhanced potency, selectivity, and the ability to overcome clinical resistance.

Strategies for Enhancing Proteasome Subunit Co-inhibition

While many proteasome inhibitors primarily target the β5 subunit, there is growing evidence that co-inhibition of both the β2 and β5 subunits could be a powerful strategy to overcome chemoresistance. nih.govacs.org this compound is a particularly promising scaffold for this approach, as it naturally exhibits low-nanomolar inhibitory activity against both of these subunits. nih.govacs.org

Guided by SAR data, synthetic efforts have focused on modifying the lipid tail to enhance this co-inhibitory profile. One successful example is a "phenyl cepafungin" analogue, which demonstrated a seven-fold increase in β5 inhibitory activity while maintaining similar potency against the β2 subunit. nih.govacs.org This modification resulted in a compound with cytotoxicity comparable to the clinically approved drug bortezomib (B1684674) in several multiple myeloma and mantle cell lymphoma cell lines. nih.govacs.org The enhanced activity is thought to arise from π-stacking interactions between the introduced phenyl ring and tyrosine residues within the proteasome's β6 subunit. nih.govacs.org

Table 2: Proteasome Subunit Inhibition Profile of this compound and an Advanced Analogue
Compoundβ5 Subunit IC50β2 Subunit IC50
This compoundBaselineBaseline
Phenyl Cepafungin7-fold lower than this compoundRoughly similar to this compound

Computational Approaches for Predicting Structure-Activity Relationships (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been instrumental in guiding the rational design of this compound analogues. By utilizing the crystal structure of the yeast 20S proteasome in complex with this compound (PDB ID: 4FZC), researchers can visualize the binding interactions and predict how structural modifications might affect affinity and selectivity. nih.govacs.org

These computational models help to identify key divergence points on the this compound scaffold for analogue synthesis, including the oxygenation pattern of the macrocycle, the side chain of the β-OH amino acid linker, and the terminal functionality of the lipid tail. nih.govacs.org For example, docking studies can help rationalize the enhanced potency of analogues like phenyl cepafungin by revealing potential new interactions, such as the π-stacking with Tyr106 and/or Tyr5 of the β6 subunit. nih.govacs.org This synergy between computational prediction and chemical synthesis accelerates the development of more potent and selective proteasome inhibitors.

Advanced Methodologies in Cepafungin I Research

Chemoproteomic Profiling for Cellular Target Identification

Chemoproteomics has been instrumental in elucidating the cellular interactome of Cepafungin I, confirming its high selectivity for the proteasome. nih.gov

To identify the cellular targets of this compound in human multiple myeloma (MM) cells, researchers designed and synthesized a "clickable" analogue known as the S10 probe. nih.govacs.org This probe incorporates an alkyne group at the end of the fatty acid chain, distal to the reactive macrocycle. nih.govacs.org The synthesis of the S10 probe was achieved through a chemoenzymatic route. nih.gov This alkyne tag allows for the attachment of a reporter molecule, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry". amazonaws.com

Gel-based competitive profiling experiments in the RPMI 8226 MM cell line, using the S10 probe, demonstrated that very few protein bands labeled by the probe were competed off by nanomolar concentrations of this compound. nih.govacs.org This finding indicated that this compound is both highly potent and selective in its interaction with its cellular targets. nih.govacs.org

To definitively identify the protein targets of this compound, competitive in situ liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based pull-down assays were conducted. nih.govamazonaws.com In this technique, live RPMI 8226 cells were treated with either the S10 probe alone or the probe in combination with this compound. nih.gov After cell lysis, the alkyne-tagged proteins were conjugated to biotin-azide and subsequently "pulled down" using streptavidin beads. nih.gov

The results of these pull-down experiments were highly specific. The S10 probe enriched a total of 764 proteins from the RPMI 8226 cell lysate. nih.govacs.org However, when the cells were co-incubated with 100 nM of this compound, only five of these proteins were competed by more than 50%. nih.govacs.org These five proteins were identified as subunits of the 20S proteasome: β5, β2i, α5, β1, and β2. nih.govacs.org This remarkable selectivity highlights the precision with which this compound targets the proteasome within the complex cellular environment of multiple myeloma cells. nih.gov

Global proteomics studies have been employed to compare the downstream cellular effects of this compound with those of the clinically approved proteasome inhibitor, bortezomib (B1684674). nih.govacs.org These experiments aimed to determine if the inhibition of the proteasome by this compound leads to a similar cellular response as bortezomib, which would suggest a shared mechanism of action. nih.gov

In these studies, RPMI 8226 cells were treated with either this compound, an analogue of this compound, or bortezomib. nih.govacs.org The changes in the global protein expression profile were then analyzed using LC-MS/MS. acs.org The results showed a significant overlap in the proteins that were upregulated following treatment with either this compound or bortezomib. nih.gov For instance, one study found that 19 of the 25 proteins upregulated by bortezomib were also upregulated by this compound. chemrxiv.org Many of these commonly upregulated proteins are known to be affected by proteasome inhibition, further confirming that this compound's mode of action is through the disruption of proteasome function. chemrxiv.org

Structural Biology Approaches (e.g., X-ray Crystallography)

X-ray crystallography has provided atomic-level insights into how this compound interacts with the proteasome, revealing the structural basis for its potent inhibitory activity.

The co-crystal structure of this compound in complex with the yeast 20S proteasome has been solved, providing a detailed view of the inhibitor bound to its target. acs.orgebi.ac.uktum.de The structure (PDB ID: 4FZC) was determined at a resolution of 2.8 Å. ebi.ac.uknih.gov These crystallographic studies have confirmed that this compound covalently binds to the catalytically active N-terminal threonine (Thr1) residue of the proteasome's β-subunits. nih.govnih.gov Specifically, the α,β-unsaturated amide within the 12-membered macrolactam ring of this compound acts as a Michael acceptor, forming a covalent bond with the hydroxyl group of Thr1. nih.govnih.gov

Analysis of the co-crystal structures revealed that this compound primarily targets the β5 and β2 subunits of the proteasome. tum.deuzh.ch While the inhibitor occupies the active sites of both β5 and β2, the β1 active site was found to be empty. uzh.ch This dual inhibition of the β5 and β2 subunits is a key feature of this compound's activity. nih.gov

The crystal structure of the this compound-proteasome complex has offered significant insights into the specific molecular interactions that govern its binding and potency. acs.orgtum.de The fatty acid tail of this compound extends into a hydrophobic channel formed by the adjacent β6 subunit. acs.orguzh.ch

A notable finding from the structural analysis is the role of the terminally branched iso-propyl group on the fatty acid tail of this compound. uzh.ch This feature, which distinguishes it from the linear tail of the related compound glidobactin A, allows for enhanced van der Waals interactions within a lipophilic pocket of the proteasome. uzh.ch This additional stabilization is believed to be responsible for the superior inhibitory potency of this compound compared to glidobactin A. uzh.chrsc.org

Interestingly, the crystal structure did not show any direct hydrogen bonds or water molecules near the hydroxyl group on the lysine (B10760008) residue of this compound and the β5 subunit of the yeast proteasome. nih.govacs.org Despite this, the regio- and stereochemistry of this hydroxylation are critical for potent proteasome inhibition. nih.govacs.org The binding of this compound also induces conformational changes in the proteasome. For example, the iso-propyl moiety of the inhibitor forces the residue Met-45 of the yeast proteasome out of its original position to expand the binding pocket. tum.de

Photopharmacological Modulators of this compound Activity

Photopharmacology offers a sophisticated approach to achieving precise spatiotemporal control over the biological activity of therapeutic agents. This is accomplished by incorporating photoswitchable moieties into the molecular structure of a drug, allowing its function to be turned on or off with light. In the context of this compound, a potent natural proteasome inhibitor, photopharmacological strategies have been employed to develop derivatives whose activity can be externally regulated, thereby minimizing off-target effects and enhancing therapeutic precision. nih.govresearchgate.netnih.gov The core principle behind these modulators is the introduction of a photolipid tail containing an azobenzene (B91143) unit, which can isomerize between a thermally stable trans form and a light-induced cis form. nih.govnih.govrcsb.org This conformational change in the lipid tail allosterically modulates the inhibitory activity of the this compound core on the proteasome. researchgate.netproteopedia.org

Design and Synthesis of Photoswitchable Cepafungin Derivatives

The design of photoswitchable this compound analogs was guided by the crystal structure of this compound in complex with the yeast 20S proteasome. nih.gov This structural information was crucial in determining how to modify the lipid tail of this compound without disrupting the binding of its cyclopeptide core to the proteasome's active sites. researchgate.netproteopedia.org The strategy centered on replacing the natural C12 fatty acid tail with synthetic "photolipids" containing an azobenzene photoswitch. nih.govresearchgate.net The azobenzene unit was selected for its ability to undergo reversible photoisomerization. nih.govnih.gov

Several photoswitchable derivatives, named PhotoCep1 through PhotoCep4, were synthesized to investigate the impact of the photolipid tail's length and the position of the azobenzene group on the molecule's activity. nih.gov The synthesis of these derivatives was facilitated by a chemoenzymatic route that provided access to the Cepafungin macrocycle in large quantities, allowing for its acylation with various synthetically prepared photolipid fragments. nih.govresearchgate.net For instance, one of the photolipids was designed to mimic the length of the natural C12 fatty acid chain of this compound. nih.govresearchgate.net Other designs varied the placement of the azobenzene moiety—proximal, intermediate, or distal to the macrocycle—to systematically probe the structure-activity relationship. researchgate.net

Table 1: Design Characteristics of Photoswitchable this compound Derivatives

Derivative Key Design Feature
PhotoCep1 Photolipid designed to mimic the length of the natural C12-fatty acid fragment. nih.govresearchgate.net
PhotoCep2 Azobenzene positioned proximally to the macrocycle. researchgate.net
PhotoCep3 Azobenzene positioned at an intermediate location in the lipid tail. researchgate.net
PhotoCep4 Longer photolipid tail with the azobenzene positioned distally from the macrocycle. nih.govresearchgate.net

The synthesis of the photolipid tails themselves involved established chemical methods, followed by their conjugation to the this compound macrocycle. nih.gov This modular approach allows for the creation of a library of photoswitchable derivatives to fine-tune the photopharmacological properties. acs.orgnih.gov

Light-Controlled Regulation of Proteasome Inhibition and Cellular Activity

The introduction of the azobenzene photoswitch into the lipid tail of this compound allows for the reversible control of its biological activity using light. nih.gov The different photoisomers, the thermally stable trans form and the light-induced cis form, exhibit distinct biological activities. nih.govnih.gov The transition between these states can be controlled by irradiating the compounds with specific wavelengths of light. For example, PhotoCep4 can be switched between its isomers by alternating illumination at 365 nm and 460 nm, demonstrating rapid and reversible isomerization kinetics. nih.gov

Of the synthesized derivatives, PhotoCep4 demonstrated the most significant light-dependent activity. nih.gov In its light-induced cis-form, PhotoCep4 exhibited a tenfold increase in cellular potency, matching the activity of the natural this compound. nih.govresearchgate.netrcsb.org Conversely, the thermostable trans-PhotoCep4 was found to be significantly less active. nih.gov This highlights the critical role of the lipid tail's conformation in the molecule's ability to inhibit the proteasome within a cellular context. researchgate.netproteopedia.org

Crystallographic studies revealed that the cyclopeptide core of the photoswitchable derivatives binds to the proteasome in an identical manner to the natural this compound. researchgate.netrcsb.orgproteopedia.org This suggests that the observed differences in cellular activity between the cis and trans isomers stem from the conformational changes in the lipid tail, rather than altered binding of the pharmacophore itself. nih.govnih.gov Proteome-wide experiments further confirmed that the biological activity of the light-activated cis-PhotoCep4 is comparable to that of this compound, while the inactive trans isomer does not show significant cellular effects. nih.govrcsb.org

Table 2: Light-Dependent Activity of PhotoCep4

Isomer Inducing Wavelength Cellular Potency Proteasome Inhibition
***trans*-PhotoCep4** Thermally stable Low Minimal
***cis*-PhotoCep4** 365 nm High (10-fold increase) nih.govnih.govrcsb.org Comparable to this compound nih.gov

These findings underscore the potential of photopharmacology to create precisely controlled therapeutic agents. The ability to selectively activate a potent proteasome inhibitor like this compound at a desired site and time could pave the way for more targeted and effective cancer therapies. researchgate.netscripps.edu

Q & A

Q. What is the molecular mechanism of action of Cepafungin I, and how does it differ from other proteasome inhibitors?

this compound exerts its anti-cancer activity by targeting the proteasome, a cellular machinery responsible for protein degradation. Unlike monovalent inhibitors like Bortezomib, this compound binds simultaneously to two distinct sites on the proteasome (likely the β5 and β2 subunits), amplifying its inhibitory effect . This dual binding mechanism enhances selectivity and reduces off-target interactions, as shown via chemoproteomic profiling and enzymatic assays . Comparative studies with glidobactin A (a related compound) reveal this compound has 5x higher proteasome inhibition (IC50 = 4 nM vs. 19 nM) due to structural modifications in its macrocyclic lactam ring .

Q. What methodologies are employed to synthesize this compound in laboratory settings?

The Scripps Research team developed a nine-step chemoenzymatic synthesis to overcome this compound’s structural complexity. Key innovations include:

  • Enzymatic catalysis : Use of engineered enzymes (e.g., ketoreductases) to stereoselectively construct the γ-hydroxylysine residue .
  • Lipid tail optimization : A branched lipid moiety was synthesized via iterative cross-coupling, enhancing membrane permeability .
  • Modular assembly : Fragments are coupled sequentially, enabling rapid structural diversification for SAR studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported proteasome inhibition data between this compound and structurally analogous compounds?

Discrepancies in activity (e.g., this compound vs. glidobactin A) arise from differences in binding kinetics and assay conditions. To address this:

  • Kinetic profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities and residence times .
  • Cellular context : Validate inhibition in live-cell proteasome activity assays to account for metabolic stability and intracellular trafficking .
  • Structural overlays : Perform X-ray crystallography or cryo-EM to map binding interfaces and identify critical residues (e.g., β5 vs. β2 subunit interactions) .

Q. What experimental designs are optimal for evaluating the therapeutic potential of this compound derivatives?

A tiered approach is recommended:

  • In vitro screening : Prioritize compounds using high-content imaging to measure proteasome inhibition and apoptosis in cancer cell lines (e.g., HCT-116) .
  • Proteome-wide selectivity : Apply chemical proteomics (e.g., activity-based protein profiling) to rule off-target effects .
  • In vivo models : Use orthotopic xenografts with pharmacokinetic monitoring to assess bioavailability and tumor penetration .

Q. How does the macrocyclic lactam ring of this compound influence its bioactivity compared to syringolin A or luminmycin A?

The 12-membered macrocycle in this compound confers rigidity and target engagement specificity. Comparative studies show:

  • Ring size : Syringolin A’s smaller macrocycle reduces proteasome affinity (IC50 > 100 nM) .
  • Substituent effects : this compound’s γ-hydroxylysine residue forms hydrogen bonds with the proteasome’s catalytic Thr1 residue, enhancing potency .
  • Lipid tail : Unlike luminmycin A (IC50 = 91.8 nM), this compound’s branched lipid improves cellular uptake, as shown in logP measurements and membrane permeability assays .

Methodological Resources

  • Synthetic protocols : Detailed chemoenzymatic steps for this compound synthesis are available in Cell Chemical Biology .
  • Assay guidelines : Standardized proteasome inhibition assays are described in Stein et al. (2012) using fluorogenic substrates (e.g., Suc-LLVY-AMC) .
  • Data repositories : Structural coordinates for proteasome-Cepafungin I complexes are archived in the PDB (accession codes pending) .

For further guidance on experimental reproducibility, consult Beilstein Journal of Organic Chemistry’s author guidelines for compound characterization and data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.